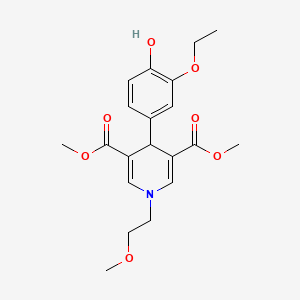
4-(3-乙氧基-4-羟苯基)-1-(2-甲氧基乙基)-1,4-二氢-3,5-吡啶二甲酸二甲酯
描述
Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest due to its complex structure and potential chemical applications. The synthesis, molecular structure analysis, and chemical properties of compounds in this class have been extensively studied to understand their behavior and potential utility in various fields excluding drug usage and its pharmacological aspects.
Synthesis Analysis
The synthesis of dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves complex organic synthesis routes. A relevant synthesis method involves the Hantzsch condensation reaction, a common approach for synthesizing 1,4-dihydropyridines. For example, the Hantzsch synthesis of related compounds has been reported, demonstrating the efficiency of microwave irradiation in promoting such reactions under solvent-free conditions, offering insights into potential synthesis pathways for the compound (Wenwen Zhang, Ning Pan, & Qingjian Liu, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the compound (H. Ahankar, A. Ramazani, H. Saeidian, K. Ślepokura, & T. Lis, 2021).
Chemical Reactions and Properties
Chemical reactions involving dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be diverse, depending on the functional groups present and the reaction conditions. These compounds can undergo various organic reactions, including but not limited to, nucleophilic substitution, condensation, and oxidation-reduction processes. The presence of ethoxy, methoxy, and dihydropyridine groups in the molecule suggests a rich chemistry, allowing for functionalization and modifications that can be exploited in synthetic chemistry (I. Yavari, M. Aghazadeh, & M. Tafazzoli, 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be influenced by their molecular structure. For instance, the crystal structure analysis can reveal information about the compound's stability, packing, and potential for forming polymorphs, which are important for material science applications. Studies on related compounds have shown that the dihydropyridine ring can adopt various conformations, affecting the compound's physical properties and reactivity (M. Mahendra, B. H. Doreswamy, & M. A. Sridhar, 2004).
科学研究应用
钙通道拮抗作用
二氢吡啶衍生物(如尼莫地平)的研究突出了它们作为钙通道拮抗剂的作用,具有优先的脑血管作用。尼莫地平被证明可以防止去极化和受体刺激产生的孤立兔基底动脉痉挛,表明其在预防和治疗人类脑血管痉挛方面很有用 (Kazda & Towart, 2005)。
化学合成和反应性
二甲基乙炔二羧酸酯(DMAD)与各种胺反应形成表现出分子内氢键的结构,这表明合成复杂有机分子的潜在途径。这些反应强调了 DMAD 和相关酯在有机合成中的多功能性,从而产生在材料科学和药物中具有潜在应用的化合物 (Iwanami, 1971)。
结构和晶体学研究
对类似化合物的晶体学研究提供了对分子结构和相互作用的见解。例如,尼莫地平和其类似物的结构展示了分子构象与生物活性之间的关系,有助于设计更有效的治疗剂 (Wang, Herbette, & Rhodes, 1989)。
酶促拆分和催化
二氢吡啶衍生物在酶促拆分和作为催化过程中的底物的合成和评估说明了它们在不对称合成和绿色化学中的用途。这些研究突出了二氢吡啶衍生物在开发新的催化方法以生产对映体纯化合物的潜力,这对药物开发和化学的其他领域至关重要 (Sobolev et al., 2002)。
属性
IUPAC Name |
dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7/c1-5-28-17-10-13(6-7-16(17)22)18-14(19(23)26-3)11-21(8-9-25-2)12-15(18)20(24)27-4/h6-7,10-12,18,22H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSGZHJIFCTJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CCOC)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



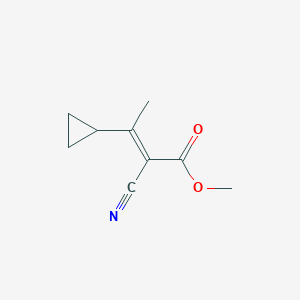
![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B4627070.png)
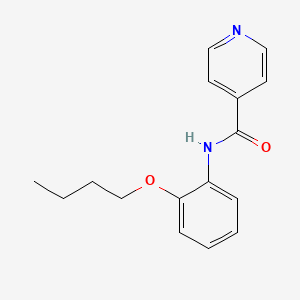
![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)
![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)
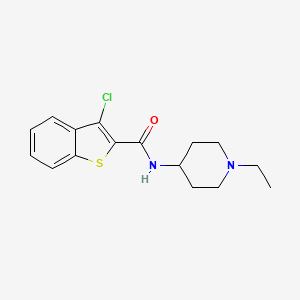
![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)
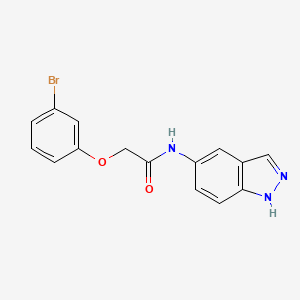

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)